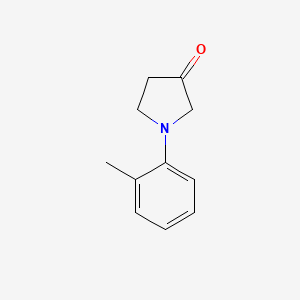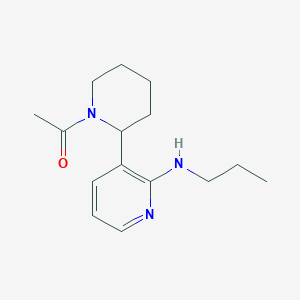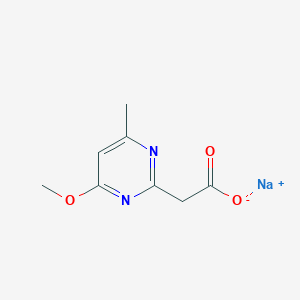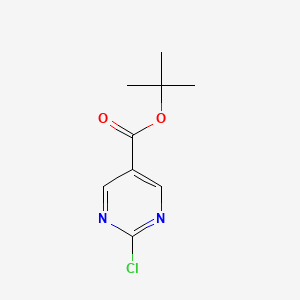
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one is a complex organic compound with a unique structure that includes multiple halogen atoms and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Safety measures are also implemented to handle the hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
- 2-Chloro-6-fluoro-4-trifluoromethyl-phenylamine
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one stands out due to its triazole ring, which imparts unique chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H8ClF4N3O |
|---|---|
Peso molecular |
357.69 g/mol |
Nombre IUPAC |
2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-5-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H8ClF4N3O/c16-10-6-9(15(18,19)20)7-11(17)12(10)23-14(24)21-13(22-23)8-4-2-1-3-5-8/h1-7H,(H,21,22,24) |
Clave InChI |
GCYKSGGVFXVPHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B11817869.png)




![Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11817901.png)




![(3R,8aR)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11817911.png)



